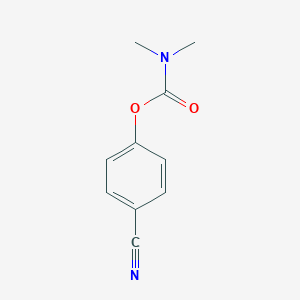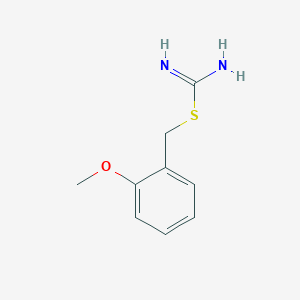
4-Cyanophenyl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl dimethylcarbamate, also known as CDC, is a widely used carbamate insecticide. It belongs to the family of N-methyl carbamates, which are commonly used in agriculture to control pests. CDC is known for its broad-spectrum activity against a wide range of insect pests, making it a popular choice for farmers and pest control professionals.
Wirkmechanismus
4-Cyanophenyl dimethylcarbamate works by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to a buildup of acetylcholine in the insect's nervous system, causing overstimulation and ultimately paralysis.
Biochemical and Physiological Effects:
4-Cyanophenyl dimethylcarbamate has been shown to have a variety of biochemical and physiological effects on insects. It disrupts the normal functioning of the insect's nervous system, leading to paralysis and death. It also affects the insect's metabolism, causing a decrease in energy production and a buildup of toxic byproducts.
Vorteile Und Einschränkungen Für Laborexperimente
4-Cyanophenyl dimethylcarbamate has several advantages and limitations for use in lab experiments. Its broad-spectrum activity makes it useful for studying the effects of pesticides on a wide range of insect pests. However, its toxicity to non-target organisms can make it difficult to use in certain experiments. Additionally, its high solubility in organic solvents can make it difficult to handle and store.
Zukünftige Richtungen
There are several future directions for research on 4-Cyanophenyl dimethylcarbamate. One area of interest is the development of new formulations that are more effective and less toxic to non-target organisms. Another area of interest is the study of the mechanisms of pesticide resistance in insects, which could lead to the development of new strategies for pest control. Finally, there is a need for more research on the environmental impact of 4-Cyanophenyl dimethylcarbamate and other pesticides, particularly on non-target organisms and ecosystems.
Synthesemethoden
4-Cyanophenyl dimethylcarbamate can be synthesized by reacting 4-cyanophenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces a white crystalline solid that is highly soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl dimethylcarbamate has been extensively studied for its insecticidal properties and has been used in various scientific research applications. It has been used to study the effects of pesticides on the environment, the toxicity of pesticides to non-target organisms, and the mechanisms of pesticide resistance in insects.
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
(4-cyanophenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)10(13)14-9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 |
InChI-Schlüssel |
RVNOLYCJCKJRMO-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C#N |
Kanonische SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)

![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)
